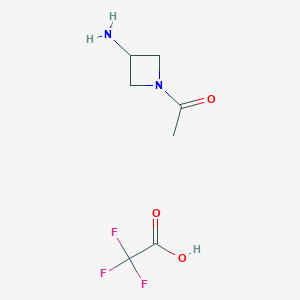

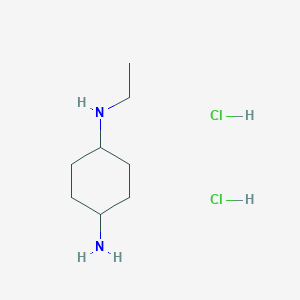

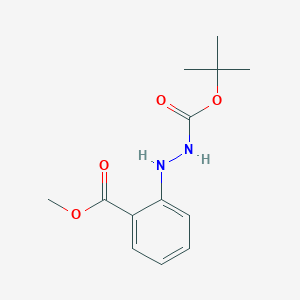

![molecular formula C17H15N3O3 B3002768 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1225925-07-4](/img/structure/B3002768.png)

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid (7-CMPP) is an organic compound with a wide range of potential applications in scientific research. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug design and development.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

Research on pyrazolo[1,5-a]pyrimidine derivatives, which includes compounds similar to 7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, shows promising results in cytotoxicity against cancer cells. A study by Hassan et al. (2014) synthesized similar pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential for cancer treatment applications (Hassan, Hafez, & Osman, 2014). Another research by Hassan et al. (2015) further supports this, where synthesized pyrazolo[1,5-a]pyrimidine derivatives showed cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents (Hassan, Hafez, Osman, & Ali, 2015).

Synthesis and Chemical Properties

The synthesis and regioselective transformations of pyrazolo[1,5-a]pyrimidine derivatives have been explored extensively. Drev et al. (2014) studied the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, contributing to the understanding of chemical properties and potential applications of these compounds (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014). Kaping et al. (2016) reported an environmentally friendly synthesis route for pyrazolo[1,5-a]pyrimidine derivatives, highlighting their significance in green chemistry (Kaping, Kalita, Sunn, Singha, & Vishwakarma, 2016).

Structural and Spectral Studies

Structural and spectral studies are crucial in understanding the chemical behavior of these compounds. Research by Portilla et al. (2005) on related compounds like 5-methyl-2-(4-methoxyphenyl)-7,8-dihydro-6H-cyclopenta[g]pyrazolo[1,5-a]pyrimidine revealed insights into their hydrogen-bonded chains and pi-pi stacking interactions, which are essential for their reactivity and potential applications (Portilla, Quiroga, Cobo, Low, & Glidewell, 2005).

Biological Activities

Apart from cytotoxicity, these compounds have been investigated for various biological activities. Li et al. (2006) synthesized 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5- a]-pyrimidine and determined its crystal structure, which could be linked to its moderate herbicidal activities (Li, Ming, Guo, Wei-Si, Wen, Li-rong, Qu, & Bo, 2006).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as strategic compounds for optical applications . They have also been found to inhibit Plasmodium falciparum mPPase in membranes .

Mode of Action

It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines improve both the absorption and emission behaviors . This suggests that the cyclopropyl group at position 7 in the given compound may play a crucial role in its interaction with its targets.

Biochemical Pathways

The inhibition of plasmodium falciparum mppase suggests that it may affect the pathways related to this enzyme

Pharmacokinetics

The search results suggest that pyrazolo[1,5-a]pyrimidines have good solid-state emission intensities , which might influence their bioavailability

Result of Action

The inhibition of plasmodium falciparum mppase suggests that it may have antimalarial effects

Action Environment

The search results suggest that pyrazolo[1,5-a]pyrimidines have good stability This suggests that they may be relatively stable under various environmental conditions

Future Directions

properties

IUPAC Name |

7-cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-23-15-5-3-2-4-11(15)12-9-16-18-13(17(21)22)8-14(10-6-7-10)20(16)19-12/h2-5,8-10H,6-7H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAWLYLLJUUTUPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN3C(=CC(=NC3=C2)C(=O)O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

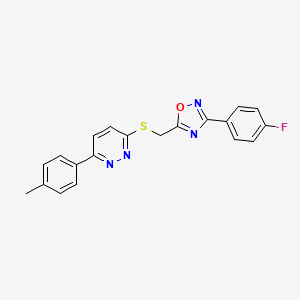

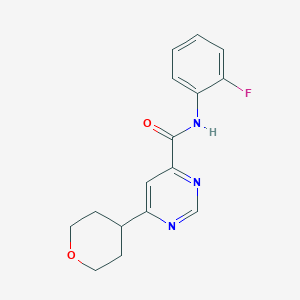

![(1R,5R,7R)-7-Amino-2-oxa-4-azabicyclo[3.2.1]octan-3-one](/img/structure/B3002689.png)

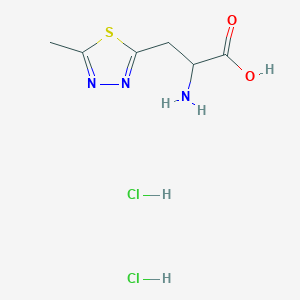

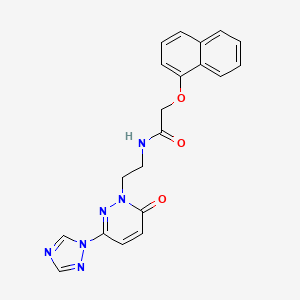

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

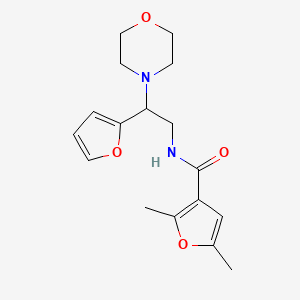

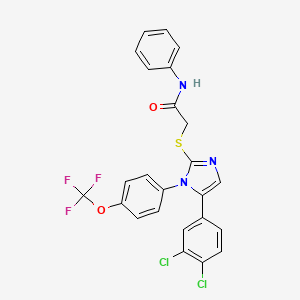

![N-(1-cyanocycloheptyl)-2-{2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidin-1-yl}acetamide](/img/structure/B3002694.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-phenethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B3002708.png)